
2,2-Dimethyl-3,4-dihydro-2H-pyrrole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Dimethyl-3,4-dihydro-2H-pyrrole-5-carboxamide is a heterocyclic organic compound that belongs to the pyrrole family This compound is characterized by a pyrrole ring with two methyl groups at the 2-position and a carboxamide group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dimethyl-3,4-dihydro-2H-pyrrole-5-carboxamide can be achieved through several methods. One common approach involves the Paal-Knorr pyrrole synthesis, which condenses 2,5-dimethoxytetrahydrofuran with various amines in the presence of a catalytic amount of iron (III) chloride. This method allows for the synthesis of N-substituted pyrroles under mild reaction conditions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions: 2,2-Dimethyl-3,4-dihydro-2H-pyrrole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form N-oxides.
Reduction: Reduction reactions can convert the carboxamide group to an amine.
Substitution: The methyl groups and the carboxamide group can participate in substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides and sulfonyl chlorides are employed for substitution reactions.
Major Products:
Oxidation: N-oxides of the pyrrole ring.
Reduction: Amines derived from the carboxamide group.
Substitution: Various substituted pyrroles depending on the reagents used.
Scientific Research Applications
2,2-Dimethyl-3,4-dihydro-2H-pyrrole-5-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 2,2-Dimethyl-3,4-dihydro-2H-pyrrole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes and receptors, leading to its bioactive effects. For example, it may inhibit the activity of enzymes involved in oxidative stress, thereby exerting antioxidant effects .
Comparison with Similar Compounds
2,2-Dimethyl-3,4-dihydro-2H-pyrrole N-oxide: Similar structure but with an N-oxide group.
3,4-Dihydro-2H-pyran: Another heterocyclic compound with a different ring structure.
2H-Pyran-2-carboxaldehyde, 3,4-dihydro-2,5-dimethyl-: A related compound with a pyran ring and carboxaldehyde group.
Uniqueness: 2,2-Dimethyl-3,4-dihydro-2H-pyrrole-5-carboxamide is unique due to its specific substitution pattern and the presence of both methyl and carboxamide groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C7H12N2O |
|---|---|
Molecular Weight |
140.18 g/mol |
IUPAC Name |
5,5-dimethyl-3,4-dihydropyrrole-2-carboxamide |
InChI |
InChI=1S/C7H12N2O/c1-7(2)4-3-5(9-7)6(8)10/h3-4H2,1-2H3,(H2,8,10) |
InChI Key |
WJDZZSJGRRPVSK-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC(=N1)C(=O)N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


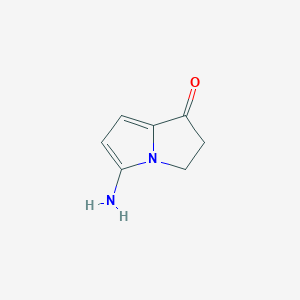
![Bis[N-(2-hydroxyethyl)-N-methylglycinato]copper](/img/structure/B12893709.png)
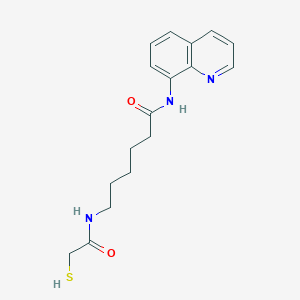
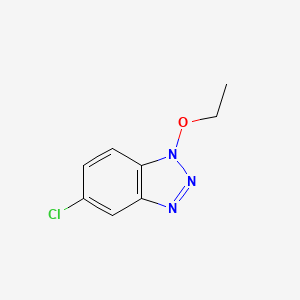
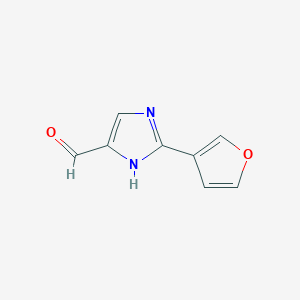
![[(5-Chloro-7-iodoquinolin-8-yl)oxy]acetonitrile](/img/structure/B12893748.png)
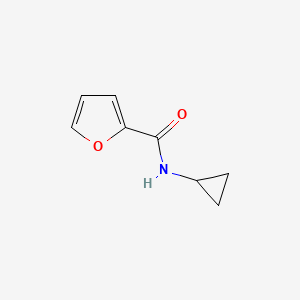
![N-[(1E)-2-(Triphenyl-lambda~5~-phosphanylidene)ethylidene]benzenecarbothioamide](/img/structure/B12893769.png)


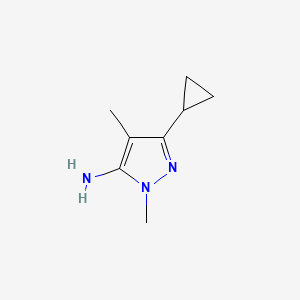

![(6,6'-Dimethyl-[1,1'-biphenyl]-2,2'-diyl)bis(dicyclohexylphosphine)](/img/structure/B12893786.png)

